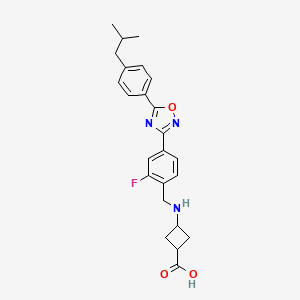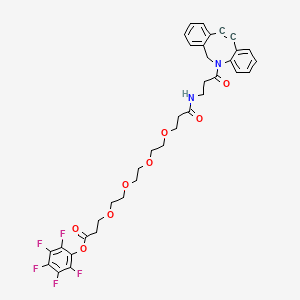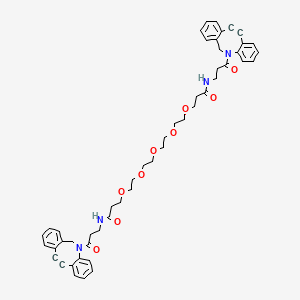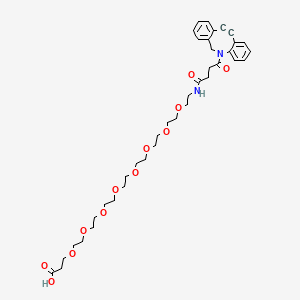
CLS405
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CLS405 is a chromophore-linked metallo-β-lactamase (MBL) substrate, and a potential inhibitor against a panel of clinically relevant MBLs.
Scientific Research Applications
Modulation of NF-κB Activity and Apoptosis in Chronic Lymphocytic Leukemia B Cells
Research shows that chronic lymphocytic leukemia (CLL) cells, which are a type of CD5+ B lymphocytes, exhibit high levels of nuclear NF-κB-binding activity. This activity is further augmented upon CD40 ligation, which also prolongs CLL cell survival in vitro. These findings suggest a significant role of CD40 engagement in CLL pathogenesis and survival, indicating potential therapeutic strategies targeting CD154-CD40 interaction in CLL (Furman et al., 2000).
Lab-scale Intervention in Technological Developments
The increasing role of technology in various aspects of life has led to a focus on the ethical, legal, and social aspects of scientific research and technological developments. New and emerging research areas, such as genomics, synthetic biology, and nanotechnology, are being studied for their broader societal implications, highlighting the need for shaping technological trajectories, including research processes (Schuurbiers & Fisher, 2009).
Probing Metallo‐β‐Lactamase Activity and Inhibition with CLS405
This compound, identified as a chromogenic substrate, is important for screening metallo‐β‐lactamase (MBL) activity and efficient inhibition. It offers a higher analytical accuracy than commonly used substrates, making it valuable for MBL activity measurements and inhibitor screening. This can lead to the identification of new inhibitor scaffolds for MBLs, potentially aiding in the fight against resistant strains of bacteria (Makena et al., 2013).
Impact of Science on Policy and Society
The interplay between scientific research and policy, particularly in the context of integrated scientific assessments like CLIMAS, highlights the importance of interdisciplinary approaches and stakeholder interaction. These assessments are key in generating usable knowledge for societal benefits, indicating the significant role of science in shaping policy and societal outcomes (Lemos & Morehouse, 2003).
Properties
Molecular Formula |
C22H18N3NaO9S |
|---|---|
Molecular Weight |
523.45 |
IUPAC Name |
Sodium (6R,7R)-3-((4-Nitrophenoxy)methyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5,5-dioxide |
InChI |
InChI=1S/C22H19N3O9S.Na/c26-17(10-13-4-2-1-3-5-13)23-18-20(27)24-19(22(28)29)14(12-35(32,33)21(18)24)11-34-16-8-6-15(7-9-16)25(30)31;/h1-9,18,21H,10-12H2,(H,23,26)(H,28,29);/q;+1/p-1/t18-,21-;/m1./s1 |
InChI Key |
JXJNLMRGFUWAIB-IUFJOMBNSA-M |
SMILES |
O=C(C(N1C2=O)=C(COC3=CC=C([N+]([O-])=O)C=C3)CS([C@]1([H])[C@@H]2NC(CC4=CC=CC=C4)=O)(=O)=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CLS-405; CLS 405; CLS405 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







